

# Spectroscopic Data for 3-iso-Propoxythiophenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-iso-Propoxythiophenol  
CAS No.: 431878-97-6  
Cat. No.: B1608010

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This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **3-iso-propoxythiophenol**, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the spectroscopic characteristics of this molecule. The insights provided herein are synthesized from established principles of mass spectrometry, applied to the specific structural features of **3-iso-propoxythiophenol**.

## Introduction

**3-iso-Propoxythiophenol** is a bifunctional aromatic compound containing both a thiophenol and an isopropoxy group. This unique combination of functional groups imparts specific chemical properties that are of interest in various fields, including as a building block in organic synthesis and as a potential ligand for metal complexes. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this process. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-iso-propoxythiophenol**, providing a rationale behind the expected spectral features.

## Molecular Structure and Spectroscopic Rationale

The molecular structure of **3-iso-propoxythiophenol** dictates its spectroscopic signature. The meta-substitution pattern on the benzene ring, the flexible isopropoxy group, and the acidic thiol proton each contribute distinct signals in the various spectroscopic methods employed. Understanding these structure-property relationships is essential for accurately interpreting the data.

Caption: Molecular structure of **3-iso-propoxythiophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **3-iso-propoxythiophenol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a wealth of information.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts ( $\delta$ ) are measured relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-iso-Propoxythiophenol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.2 - 6.8	Multiplet	4H	Aromatic protons	The aromatic proton in the characteristic region due to the de effect of the benzer [1][2] The meta-sub pattern will lead to $\epsilon$ splitting pattern.
~ 4.6	Septet	1H	-OCH(CH <sub>3</sub> ) <sub>2</sub>	The methine proton isopropoxy group is six equivalent meth resulting in a septet proximity to the elec oxygen atom shifts [4]
~ 3.4	Singlet	1H	-SH	The thiol proton is t broad singlet and its shift can be variable hydrogen bonding $\epsilon$ concentration. In th significant hydroger expected in this reg
~ 1.3	Doublet	6H	-OCH(CH <sub>3</sub> ) <sub>2</sub>	The six methyl pro isopropoxy group a and are split by the methine proton, res doublet.[3][4]

#### Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-iso-propoxythiophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent can influence the chemical shift of the labile -SH proton.
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: Approximately 16 ppm.
  - Acquisition time: 2-4 seconds.
  - Relaxation delay: 1-5 seconds.
  - Number of scans: 8-16, depending on the sample concentration.
- Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and refer to the residual solvent peak or TMS.

#### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **3-iso-Propoxythiophenol**

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 158	C-O (aromatic)	The aromatic carbon directly attached to the electronegative oxygen of the isopropoxy group is the most downfield of the ring carbons.
~ 130 - 115	Aromatic carbons	The remaining five aromatic carbons will reside in the upfield region. The carbon attached to the sulfur (C-1) is upfield compared to the C-O carbon. This is influenced by the electronic effects of both sulfur and oxygen.
~ 70	-OCH(CH <sub>3</sub> ) <sub>2</sub>	The methine carbon of the isopropoxy group is shifted downfield by the directly attached oxygen atom.
~ 22	-OCH(CH <sub>3</sub> ) <sub>2</sub>	The methyl carbons of the isopropoxy group are in the aliphatic region.

#### Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR spectroscopy.
- Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
- Acquisition Parameters:
  - Pulse sequence: Standard proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).
  - Spectral width: Approximately 240 ppm.
  - Acquisition time: 1-2 seconds.
  - Relaxation delay: 2 seconds.
  - Number of scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Processing: Similar to <sup>1</sup>H NMR, process the FID with Fourier transform, phasing, and baseline correction.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for **3-iso-Propoxythiophenol**

Wavenumber (cm <sup>-1</sup> )	Vibration	Intensity	Rationale
~ 3100-3000	C-H stretch (aromatic)	Medium	Characteristic of C-H bonds in aromatic ring.[1][6]
~ 2980-2940	C-H stretch (aliphatic)	Strong	Due to the C-H bonds of the aliphatic group.[7]
~ 2600-2550	S-H stretch	Weak	The thiol S-H stretch is typically weak and can sometimes be difficult to observe.
~ 1600, 1580, 1470	C=C stretch (aromatic)	Medium	These absorptions are characteristic of the benzene ring.[8][9]
~ 1250	C-O stretch (aryl ether)	Strong	The stretching vibration of the C-O bond in aryl ethers is typically strong and appears in the fingerprint region.
~ 880, 780, 690	C-H out-of-plane bend (aromatic)	Strong	The pattern of these bands is characteristic of the substitution pattern on the benzene ring. For meta-disubstitution, these bands are expected in these regions.

#### Experimental Protocol: IR Spectroscopy

- **Sample Preparation:**
  - Neat Liquid: If **3-iso-propoxythiophenol** is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
  - Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub> or CS<sub>2</sub>) that has minimal IR absorption in the regions of interest.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum, typically over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the salt plates or solvent should be recorded before the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of **3-iso-Propoxythiophenol**

m/z	Fragment	Rationale
168	[M] <sup>+</sup>	Molecular ion peak.
126	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>	Loss of propene from the isopropoxy group via McLafferty-type rearrangement or similar process, a common fragmentation pathway for isopropoxy groups.[13]
109	[M - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>	Loss of the isopropoxy radical.
93	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>	Cleavage of the C-O bond.
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation, a common fragment from benzene derivatives.
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Isopropyl cation.

```
digraph "MS_Fragmentation" {
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4",
  edge [fontname="Helvetica", fontsize=9, color="#34A853"];

  M [label="[M]+`nm/z = 168"];
  F1 [label="[M - C3H6]+`nm/z = 126"];
  F2 [label="[C6H5S]+`nm/z = 109"];
  F3 [label="[C3H7]+`nm/z = 43"];

  M -> F1 [label="- C3H6"];
  M -> F2 [label="- C3H7O"];
  M -> F3 [label=""];
}
```

Caption: Predicted key fragmentation pathways for **3-iso-propoxythiophenol**.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).<sup>[14][15]</sup> GC-MS is suitable if the compound is sufficiently volatile and thermally stable.
- Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.
- Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or other mass analyzer.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

## Conclusion

The spectroscopic data presented in this guide, while predicted, are based on well-established principles and extensive data from analogous compounds. <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous identification and structural confirmation of **propoxythiophenol**. The experimental protocols outlined provide a starting point for researchers to obtain high-quality data. It is the synthesis of information from these techniques that provides the highest level of confidence in the structural assignment.

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